6-bromo-3-[5-(2-methoxyphenyl)-4,5-dihydro-1,2-oxazol-3-yl]-4-phenyl-4aH-quinolin-2-one
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Overview
Description
6-bromo-3-[5-(2-methoxyphenyl)-4,5-dihydro-1,2-oxazol-3-yl]-4-phenyl-4aH-quinolin-2-one is a complex organic compound that features a quinoline core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-3-[5-(2-methoxyphenyl)-4,5-dihydro-1,2-oxazol-3-yl]-4-phenyl-4aH-quinolin-2-one typically involves multiple steps. One common method includes the use of Suzuki–Miyaura coupling reactions, which are known for their mild and functional group tolerant conditions . The process may involve the cyclization of intermediates and the use of specific reagents such as boronic acids and palladium catalysts .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, including optimization of reaction conditions and purification processes, would apply. Techniques such as crystallization and chromatography are likely used to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
6-bromo-3-[5-(2-methoxyphenyl)-4,5-dihydro-1,2-oxazol-3-yl]-4-phenyl-4aH-quinolin-2-one can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction could produce dihydroquinolines .
Scientific Research Applications
6-bromo-3-[5-(2-methoxyphenyl)-4,5-dihydro-1,2-oxazol-3-yl]-4-phenyl-4aH-quinolin-2-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 6-bromo-3-[5-(2-methoxyphenyl)-4,5-dihydro-1,2-oxazol-3-yl]-4-phenyl-4aH-quinolin-2-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that involve binding to these targets and modulating their activity .
Comparison with Similar Compounds
Similar Compounds
8-(2-methoxyphenyl)-6-methyl-2-(1-methyl-1H-benzo[d]imidazol-2-yl)quinoline: This compound shares a similar quinoline core and exhibits biological activity.
6-bromo-2-fluoro-3-methoxyphenylboronic acid pinacol ester: Another compound with a bromine and methoxy substitution pattern.
Uniqueness
6-bromo-3-[5-(2-methoxyphenyl)-4,5-dihydro-1,2-oxazol-3-yl]-4-phenyl-4aH-quinolin-2-one is unique due to its specific substitution pattern and the presence of the oxazole ring. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C25H19BrN2O3 |
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Molecular Weight |
475.3 g/mol |
IUPAC Name |
6-bromo-3-[5-(2-methoxyphenyl)-4,5-dihydro-1,2-oxazol-3-yl]-4-phenyl-4aH-quinolin-2-one |
InChI |
InChI=1S/C25H19BrN2O3/c1-30-21-10-6-5-9-17(21)22-14-20(28-31-22)24-23(15-7-3-2-4-8-15)18-13-16(26)11-12-19(18)27-25(24)29/h2-13,18,22H,14H2,1H3 |
InChI Key |
VOIZOYAOUDBWRB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1C2CC(=NO2)C3=C(C4C=C(C=CC4=NC3=O)Br)C5=CC=CC=C5 |
Origin of Product |
United States |
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